2-methyl-5-(4-nitrophenyl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences and Their Diverse Applications
Pyrimidine, an electron-rich aromatic heterocycle, serves as a fundamental building block in numerous biologically significant molecules, most notably as a core component of the nucleobases uracil (B121893), thymine, and cytosine in DNA and RNA. gsconlinepress.commdpi.com This natural prevalence has inspired extensive research into synthetic pyrimidine derivatives, which have demonstrated a vast range of pharmacological activities. gsconlinepress.comijpsr.comignited.in The versatility of the pyrimidine scaffold allows for structural modifications that have led to the development of therapeutic agents across various medical fields. mdpi.com
The applications of pyrimidine derivatives are extensive and diverse. They are recognized for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antihypertensive agents. gsconlinepress.comgsconlinepress.comijpsr.comignited.in Certain derivatives have been investigated for their efficacy against a wide array of diseases, including cancer, infectious diseases, and metabolic disorders. gsconlinepress.com The broad spectrum of biological targets is facilitated by the synthetic accessibility of the pyrimidine ring, which permits the generation of a large number of structurally diverse analogues. sjomr.org.in This adaptability has made the pyrimidine skeleton a continued subject of interest in medicinal chemistry and drug development. sjomr.org.in
Table 1: Selected Applications of Pyrimidine Derivatives
| Application Area | Description |
|---|---|
| Anticancer | Used in the treatment of various cancers, often by acting as anti-metabolites. gsconlinepress.comonlinejbs.com |
| Antimicrobial | Exhibit activity against bacteria and fungi. ijpsr.comrsc.org |
| Antiviral | Form the basis for drugs targeting viral infections, including HIV. ignited.insjomr.org.in |
| Anti-inflammatory | Investigated for their potential to inhibit inflammatory pathways. ijpsr.comrsc.org |
| Cardiovascular | Some derivatives possess antihypertensive properties. mdpi.comgsconlinepress.com |
| CNS Agents | Show potential as anticonvulsants and for treating other neurological disorders. mdpi.comijpsr.com |
Structural Characteristics and Functional Groups of 2-methyl-5-(4-nitrophenyl)pyrimidine
The chemical structure of this compound is defined by a central pyrimidine ring substituted at two key positions. The molecule consists of the following components:
Pyrimidine Core : A six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This diazine ring is the foundational scaffold of the molecule and is crucial to its chemical identity and reactivity. rsc.org
Methyl Group (-CH₃) : An alkyl substituent located at the C2 position of the pyrimidine ring. This group can influence the molecule's steric profile and electronic properties.
4-Nitrophenyl Group : A phenyl ring attached to the C5 position of the pyrimidine ring. This aromatic group is further substituted with a nitro group at its para-position (position 4).
Nitro Group (-NO₂) : An electron-withdrawing functional group attached to the phenyl ring. The presence and position of the nitro group significantly impact the electronic charge distribution across the entire molecule, influencing its reactivity and potential biological interactions. rsc.orgontosight.ai
The combination of these functional groups—a heterocyclic amine core, an alkyl group, and a nitro-substituted aryl moiety—creates a molecule with a distinct set of chemical and physical properties.
Rationale for Comprehensive Research on Nitro-Substituted Pyrimidines and Analogues
The incorporation of a nitro group into organic molecules, particularly heterocyclic systems like pyrimidine, is a well-established strategy in chemical research for several reasons. The strong electron-withdrawing nature of the nitro group can significantly modulate the physicochemical and biological properties of the parent molecule. rsc.org
Research into nitro-substituted pyrimidines is driven by their potential in various fields:
Enhanced Biological Activity : The nitro group is known to enhance the biological activity of pyrimidine compounds. ontosight.ai Nitro-containing pyrimidines have been specifically investigated for their cytotoxic effects against cancer cells, with studies suggesting they may act as inhibitors of heat shock proteins (Hsp70) and inducers of apoptosis. onlinejbs.com
Energetic Materials : The introduction of nitro groups into nitrogen-rich heterocyclic rings is a key strategy in the design of high-energy-density compounds (HEDCs). tandfonline.comtandfonline.com Research has shown that adding nitro groups is an effective method for improving the detonation characteristics of such materials. tandfonline.com
Medicinal Chemistry : In drug design, the nitro group can serve as a bioisostere or a key interacting moiety with biological targets. Trifluoromethyl-substituted pyrimidines with electron-withdrawing groups, including the nitro group, have been studied for their inhibitory potential against enzymes like COX-2. rsc.org
The systematic study of these analogues allows researchers to establish structure-activity relationships (SAR), providing insights into how specific substitutions influence a compound's function. rsc.org
Overview of Research Scope and Methodological Approach for Investigating the Compound
A comprehensive investigation of a novel compound like this compound typically follows a structured, multi-stage approach encompassing synthesis, characterization, and property evaluation.
Synthesis : The construction of the molecule is the initial step. Methodologies for synthesizing pyrimidine derivatives are well-documented and include various chemical reactions such as nucleophilic aromatic substitutions, condensation reactions, and cascade processes that assemble the heterocyclic ring. mdpi.comrsc.orgmdpi.com
Structural Characterization and Purification : Once synthesized, the compound's identity, structure, and purity must be rigorously confirmed. A suite of analytical techniques is employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. onlinejbs.comcardiff.ac.uk
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. xisdxjxsu.asia
Infrared (IR) Spectroscopy : Identifies the presence of key functional groups (like C=N, C-N, and -NO₂) based on their vibrational frequencies. researchgate.net
Elemental Analysis : Determines the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis) to verify the empirical formula. cardiff.ac.ukresearchgate.net
Single-Crystal X-ray Diffraction : For crystalline solids, this technique provides the definitive three-dimensional atomic arrangement and molecular geometry. mdpi.comcardiff.ac.uk
Investigation of Properties : With the structure confirmed, research proceeds to evaluate the compound's properties.
Physical Properties : Measurements include melting point, solubility, and stability. ontosight.airesearchgate.net
Chemical Reactivity : Studies explore the compound's behavior in various chemical reactions.
Biological Screening : The compound may be subjected to assays to determine its biological activity, such as cytotoxicity assays (e.g., MTT assay) against cancer cell lines or antimicrobial screening. onlinejbs.com
Computational Modeling : Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate properties like heat of formation, bond dissociation energies, and electronic structure, providing insights into stability and reactivity. tandfonline.comtandfonline.com
This systematic approach ensures a thorough understanding of the compound's chemical nature and its potential for further application.
Table 2: Computed Physicochemical Properties of the Structurally Related Compound 2-(2-methyl-5-nitrophenyl)pyrimidine Disclaimer: The following data pertains to the isomer 2-(2-methyl-5-nitrophenyl)pyrimidine, as comprehensive experimental data for this compound is not readily available in the cited literature. These values are provided for illustrative purposes.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉N₃O₂ | nih.gov |
| Molecular Weight | 215.21 g/mol | nih.gov |
| Exact Mass | 215.069476538 Da | nih.gov |
| XLogP3-AA | 2.1 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-(4-nitrophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-8-12-6-10(7-13-8)9-2-4-11(5-3-9)14(15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXLZDFMPALDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Pyrimidine Scaffolds
Established Synthetic Routes to Substituted Pyrimidines
The formation of the pyrimidine (B1678525) ring and its subsequent functionalization are achieved through a variety of robust chemical reactions. These methods provide access to a wide array of pyrimidine derivatives by varying the starting components.
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, thereby minimizing waste and simplifying synthetic procedures. wikipedia.org One of the most famous MCRs for generating pyrimidine-like structures is the Biginelli reaction. nih.govnih.gov First reported in 1891, this acid-catalyzed reaction typically involves the condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. researchgate.net These dihydropyrimidine (B8664642) products can then be oxidized to the corresponding aromatic pyrimidines. researchgate.net The versatility of the Biginelli reaction has been expanded to four-component variations, allowing for further functionalization. rsc.org Modern MCRs continue to be developed, employing various catalysts and components to create diverse pyrimidine libraries. mdpi.commdpi.com
The most prevalent and versatile method for constructing the pyrimidine ring is the cyclocondensation of a three-carbon dielectrophilic fragment with a nucleophilic N-C-N unit. google.combhu.ac.in This approach, often referred to as the principal pyrimidine synthesis, offers extensive control over the substitution pattern of the final product.
Commonly used components include:
N-C-N Fragments : Amidines (like acetamidine (B91507) for introducing a 2-methyl group), urea, thiourea, and guanidine (B92328) are standard nucleophilic building blocks. google.comjocpr.com
C-C-C Fragments : 1,3-Dicarbonyl compounds (e.g., acetylacetone), β-ketoesters, malonates, and α,β-unsaturated ketones serve as the three-carbon electrophilic component. researchgate.netorganic-chemistry.org
For instance, the reaction of acetamidine with a suitably substituted 1,3-dicarbonyl compound is a direct route to 2-methylpyrimidine (B1581581) derivatives. Annulation strategies, where a ring is fused onto an existing structure, also provide access to complex pyrimidine systems. mdpi.com
While ring construction methods can install substituents directly, modifying a pre-formed pyrimidine ring is a crucial strategy for diversification. The introduction of alkyl and particularly aryl groups at specific positions is often accomplished through modern cross-coupling reactions.
Aryl Substituents : The introduction of an aryl group, such as the 4-nitrophenyl moiety in the target molecule, is most effectively achieved using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent (like an arylboronic acid) with a halide, is a widely used method. researchgate.netrsc.orgnih.gov For example, 5-bromopyrimidine (B23866) can be coupled with various heteroarylboronic acids to yield 5-arylpyrimidines. rsc.org Similarly, the Stille coupling utilizes an organostannane reagent with an organic halide. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.org These methods are valued for their high functional group tolerance, allowing for the coupling of complex fragments. orgsyn.org
Alkyl Substituents : Alkyl groups can be introduced via several methods, including the reaction of halopyrimidines with organometallic reagents like Grignard or alkyllithium compounds. wikipedia.org
The following table summarizes key cross-coupling reactions for aryl group installation.
| Coupling Reaction | Halo-pyrimidine | Aryl Reagent | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | 5-Bromopyrimidine | Arylboronic Acid | Pd(PPh₃)₂Cl₂, Na₂CO₃ | 5-Arylpyrimidine |
| Stille | Aryl Halide (I, Br) | Organostannane (R-Sn(Alkyl)₃) | Pd(PPh₃)₄ | Aryl-Substituted Pyrimidine |
| Suzuki-Miyaura | 2,4,5,6-Tetrachloropyrimidine | Arylboronic Acid | Pd(PPh₃)₂Cl₂ | Mono-, di-, tri-, or tetra-arylpyrimidine |
Synthesis of Nitro-Substituted Pyrimidine Derivatives and Analogues
The synthesis of the specific target compound, 2-methyl-5-(4-nitrophenyl)pyrimidine, requires a strategy that combines methods for forming the 2-methylpyrimidine core with a regioselective method for introducing the 5-(4-nitrophenyl) group.
Direct nitration of the pyrimidine ring itself is difficult and typically occurs at the 5-position, but this method is not suitable for adding a pre-formed 4-nitrophenyl group. bhu.ac.inwikipedia.org The most plausible and efficient synthetic route involves a palladium-catalyzed cross-coupling reaction.
The general strategy would be:
Synthesis of a 2-methyl-5-halopyrimidine : A precursor such as 2-methyl-5-bromopyrimidine is required. This can be synthesized through various routes, for example, from 2-amino-5-bromopyrimidine. google.com
Cross-Coupling : This key step involves coupling the 2-methyl-5-halopyrimidine with a 4-nitrophenyl-containing organometallic reagent.
Suzuki-Miyaura Coupling Approach : This involves the reaction of 2-methyl-5-bromopyrimidine with 4-nitrophenylboronic acid. This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like sodium carbonate. rsc.orgsemanticscholar.org
Stille Coupling Approach : An alternative involves coupling 2-methyl-5-bromopyrimidine with (4-nitrophenyl)trialkylstannane. This reaction also uses a palladium catalyst and is known for its tolerance of a wide range of functional groups, including the nitro group. organic-chemistry.orgorgsyn.org
The table below outlines a proposed Suzuki-Miyaura synthesis for the target compound.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| 2-Methyl-5-bromopyrimidine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Solvent (e.g., Dioxane/Water) | This compound |
Derivatization and Functional Group Interconversions of Pyrimidine Rings
Once synthesized, this compound can serve as a substrate for further chemical modification. Functional group interconversion (FGI) is a key strategy for creating analogues by altering existing functional groups without changing the carbon skeleton. ub.eduyoutube.comimperial.ac.uk
The most significant functional group on the target molecule available for interconversion is the nitro group of the 4-nitrophenyl substituent.
Reduction of the Nitro Group : The nitro group is readily reduced to an amino group, yielding 5-(4-aminophenyl)-2-methylpyrimidine. This transformation is highly valuable as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, opening up numerous possibilities for further derivatization (e.g., acylation, diazotization). A wide variety of reagents can achieve this reduction with high chemoselectivity, meaning they will reduce the nitro group without affecting the pyrimidine ring. nih.govsci-hub.se
Common reagents for nitro group reduction include:
Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org
Metals in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). researchgate.net
Sodium hydrosulfite (Na₂S₂O₄). sci-hub.se
Other potential transformations include nucleophilic aromatic substitution (SNAr) if other positions on the pyrimidine ring (C4 or C6) were substituted with a good leaving group like a halogen. The pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles at positions 2, 4, and 6. nih.govwikipedia.orgstackexchange.com
The table below details the primary functional group interconversion for the title compound.
| Starting Material | Reagent/Conditions | Product | Transformation Type |
| This compound | H₂, Pd/C, Ethanol (B145695) | 5-(4-Aminophenyl)-2-methylpyrimidine | Nitro Group Reduction |
| This compound | Fe, HCl, Reflux | 5-(4-Aminophenyl)-2-methylpyrimidine | Nitro Group Reduction |
| This compound | SnCl₂·2H₂O, Ethanol, Reflux | 5-(4-Aminophenyl)-2-methylpyrimidine | Nitro Group Reduction |
Mechanistic Investigations of Pyrimidine Synthesis Pathways
The synthesis of the pyrimidine core, a fundamental scaffold in numerous biologically active molecules, occurs through various mechanistic pathways. While specific mechanistic studies for this compound are not extensively detailed in the public domain, the general principles of pyrimidine ring formation provide a solid framework for understanding its synthesis. These pathways can be broadly categorized into biosynthetic routes and chemical synthesis strategies.
De Novo Biosynthesis Pathway
In biological systems, the pyrimidine ring is constructed first and then attached to a ribose-5-phosphate (B1218738) moiety. davuniversity.org This is in contrast to purine (B94841) synthesis, where the ring is built upon a pre-existing sugar foundation. davuniversity.org The de novo pathway involves a series of enzymatic steps:
Formation of Carbamoyl (B1232498) Phosphate (B84403): The pathway initiates with the synthesis of carbamoyl phosphate from glutamine, bicarbonate (CO2), and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). davuniversity.orgnumberanalytics.combiochemden.com
Synthesis of Carbamoyl Aspartate: Carbamoyl phosphate then condenses with aspartate to yield carbamoyl aspartate, a reaction mediated by aspartate transcarbamoylase (ATCase). davuniversity.orgnumberanalytics.combiochemden.com
Ring Closure: The linear carbamoyl aspartate molecule undergoes an intramolecular condensation to form the six-membered ring of dihydroorotate (B8406146), catalyzed by the enzyme dihydroorotase. numberanalytics.combiochemden.comumich.edu
Oxidation: Dihydroorotate is subsequently oxidized to orotate (B1227488) by dihydroorotate dehydrogenase, an NAD+-dependent reaction. numberanalytics.combiochemden.comumich.edu
Addition of Ribose-Phosphate: Orotate reacts with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form orotidine-5'-monophosphate (OMP). umich.edu
Decarboxylation: Finally, OMP is decarboxylated by OMP decarboxylase to produce uridine (B1682114) monophosphate (UMP), the parent pyrimidine nucleotide from which others are derived. umich.edu
The regulation of this pathway is tightly controlled through feedback mechanisms. For instance, in animals, CPS II is the primary regulatory enzyme, activated by ATP and PRPP and inhibited by UDP and UTP. davuniversity.org In bacteria, ATCase is a key regulatory point, inhibited by the end-product CTP. davuniversity.org
Chemical Synthesis Mechanisms
The chemical synthesis of pyrimidines often involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine. A prominent method is the Principal Synthesis , which involves the reaction between a 1,3-dicarbonyl compound and an amidine. The mechanism generally proceeds through initial condensation, followed by cyclization and dehydration to form the aromatic pyrimidine ring.
For substituted pyrimidines like this compound, multicomponent reactions (MCRs) offer a convergent and efficient synthetic strategy. These reactions combine three or more starting materials in a single pot to form the final product. For example, a base-mediated strategy can be employed to synthesize 2,4,6-trisubstituted pyrimidines from amidine hydrochlorides, aldehydes, and acetylacetone, involving the selective formation of C-C and C-N bonds. researchgate.net
Another powerful technique is the Suzuki coupling reaction, which can be used to introduce aryl substituents, such as the 4-nitrophenyl group, onto a pre-formed pyrimidine ring. acs.org For instance, a halogenated pyrimidine can be coupled with an appropriate boronic acid in the presence of a palladium catalyst. acs.org The synthesis of a related compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, was achieved by starting with a guanidinium (B1211019) nitrate (B79036) salt and a corresponding enaminone, highlighting another viable synthetic route. nih.gov
The table below summarizes key enzymes and reaction types involved in pyrimidine synthesis.
| Pathway | Key Step/Reaction Type | Enzymes/Catalysts | Description |
| De Novo Biosynthesis | Carbamoyl Phosphate Synthesis | Carbamoyl phosphate synthetase II (CPS II) | Initiates the pathway by forming carbamoyl phosphate. davuniversity.orgnumberanalytics.com |
| De Novo Biosynthesis | Ring Closure | Dihydroorotase | Catalyzes the cyclization of carbamoyl aspartate to form the pyrimidine ring precursor, dihydroorotate. numberanalytics.comumich.edu |
| De Novo Biosynthesis | Oxidation | Dihydroorotate dehydrogenase | Converts dihydroorotate to the aromatic orotate. numberanalytics.comumich.edu |
| Chemical Synthesis | Multicomponent Reaction | Base-mediated or Metal-catalyzed (e.g., ZnCl2, Iridium) | Condensation of multiple components (e.g., aldehyde, dicarbonyl compound, amidine) in one pot to build the substituted pyrimidine ring. researchgate.netnih.govacs.orgrsc.org |
| Chemical Synthesis | Suzuki Coupling | Palladium catalysts (e.g., Pd(PPh3)4) | Cross-coupling of a halopyrimidine with a boronic acid to introduce aryl or other substituents. acs.org |
Application of Green Chemistry Principles and Sustainable Methodologies in Pyrimidine Synthesis
The synthesis of pyrimidine derivatives has traditionally relied on methods that often involve hazardous solvents, toxic reagents, and significant energy consumption. rasayanjournal.co.inpowertechjournal.com In response, the principles of green chemistry are being increasingly applied to develop more environmentally benign and sustainable synthetic routes. rasayanjournal.co.inpowertechjournal.com These modern approaches aim to reduce waste, improve energy efficiency, and utilize safer substances. rasayanjournal.co.in
Key Green Chemistry Strategies:
Multicomponent Reactions (MCRs): MCRs are a cornerstone of green pyrimidine synthesis. By combining three or more reactants in a single reaction vessel, they increase efficiency, reduce waste, and simplify workup procedures compared to multi-step syntheses. rasayanjournal.co.inresearchgate.net This approach enhances atom economy and minimizes the use of solvents and purification materials. rsc.org
Use of Green Catalysts: Catalysis is a fundamental principle of green chemistry. The development of novel catalysts, such as Earth-abundant metal catalysts (e.g., iron), nanocatalysts (e.g., nanocrystalline MgO, modified ZnO NPs), and ionic liquids, offers sustainable alternatives to traditional reagents. researchgate.netrsc.orgresearchgate.netresearchgate.net These catalysts are often reusable, reducing cost and waste. researchgate.netresearchgate.net For instance, an iridium-catalyzed MCR has been developed for the regioselective synthesis of pyrimidines from amidines and alcohols, which can be derived from biomass. nih.govacs.org
Alternative Energy Sources: Microwave irradiation and ultrasound sonication are increasingly used as energy-efficient alternatives to conventional heating. rasayanjournal.co.inresearchgate.net These techniques can dramatically shorten reaction times from hours to minutes, increase product yields, and lead to the formation of purer products. rasayanjournal.co.inresearchgate.netresearchgate.net
Solvent-Free and Aqueous Reactions: Eliminating volatile organic solvents is a major goal of green chemistry. Solvent-free reactions, often performed using mechanical methods like ball milling or "grindstone chemistry," offer clean and efficient synthesis with simple product isolation. rasayanjournal.co.inresearchgate.netnih.gov Water, being a non-toxic and abundant solvent, is also an excellent medium for many pyrimidine syntheses, particularly for MCRs. jmaterenvironsci.com
Renewable Feedstocks: A forward-looking approach involves using renewable resources. The synthesis of pyrimidines from biomass-derived alcohols, for example, represents a significant step towards a more sustainable chemical industry. acs.orgrsc.org
The table below highlights various green methodologies applied to pyrimidine synthesis.
| Green Methodology | Technique/Catalyst | Advantages | Example Application |
| Multicomponent Reactions | One-pot synthesis | High atom economy, reduced waste, simplified procedures. rasayanjournal.co.inrsc.org | Synthesis of pyrido[2,3-d]pyrimidines from 6-aminouracil, aldehydes, and malononitrile. researchgate.net |
| Green Catalysis | Nanocrystalline MgO, Fe3O4@SiO2·DIL, Iridium-pincer complexes | High efficiency, reusability, use of abundant metals. researchgate.netnih.govacs.orgresearchgate.net | Iron(III)- and iodide-promoted synthesis of pyrimidines from alkyl lactates and aldehydes. rsc.org |
| Microwave-Assisted Synthesis | Microwave irradiation | Drastically reduced reaction times, higher yields, cleaner reactions. rasayanjournal.co.inresearchgate.net | Synthesis of bisfused cycles incorporating pyrido[2,3-d]pyrimidine (B1209978) moiety. researchgate.net |
| Ultrasound-Assisted Synthesis | Sonication | Shorter reaction times at room temperature, high yields. rasayanjournal.co.ineurekaselect.com | Synthesis of pyrano[2,3,d]pyrimidine derivatives using ceric ammonium (B1175870) nitrate in water. jmaterenvironsci.com |
| Solvent-Free Synthesis | Ball milling / Grindstone chemistry | Avoids hazardous solvents, clean reactions, easy workup. rasayanjournal.co.inresearchgate.netnih.gov | Iodination of pyrimidine derivatives using solid iodine and AgNO3 under solvent-free conditions. nih.gov |
| Aqueous Media | Water as solvent | Environmentally benign, safe, and cost-effective. jmaterenvironsci.com | Synthesis of umich.edunih.govrasayanjournal.co.intriazolo[1,5-a]pyrimidine derivatives in the presence of p-toluenesulfonic acid. researchgate.net |
These green and sustainable approaches not only mitigate the environmental impact of chemical manufacturing but also often provide economic benefits through higher yields, faster reactions, and reduced resource consumption. rasayanjournal.co.in
Comprehensive Analysis of this compound Reveals Limited Publicly Available Data
A thorough investigation into the chemical compound this compound has revealed a significant lack of publicly available scientific data for its advanced spectroscopic and crystallographic characterization. Despite extensive searches of chemical databases and scholarly articles, detailed experimental results necessary to fulfill a comprehensive analysis as per the specified outline could not be located.
The inquiry sought specific data pertaining to the compound's structural and electronic properties, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C chemical shifts, and data from advanced 2D NMR techniques such as COSY, HSQC, and HMBC for definitive structural assignment.
Vibrational Spectroscopy: Specific FT-IR and Raman frequencies for functional group identification.
Electronic Absorption (UV-Vis) Spectroscopy: Data on electronic transitions and conjugation.
Single-Crystal X-ray Diffraction (SC-XRD): Precise data on its solid-state molecular structure, including conformation and dihedral angles.
The search results did yield information on related but structurally distinct compounds, such as N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, 2-methylsulfonyl-5-(4-nitrophenyl)pyrimidine, and various other pyrimidine derivatives. While these studies provide a general understanding of the spectroscopic characteristics of the pyrimidine, nitrophenyl, and methyl functional groups, the specific data is not transferable to the target compound, this compound. The precise substitution pattern on the pyrimidine ring significantly influences the electronic environment and, consequently, all spectroscopic and crystallographic parameters.
Without primary research that has successfully synthesized and subsequently characterized this compound, the generation of a scientifically accurate article with the requested detailed data tables and in-depth analysis is not possible. The scientific community has not yet published a dedicated study containing the requisite experimental information for this specific molecule. Therefore, the subsections of the proposed article outline remain unpopulated due to the absence of foundational data.
Advanced Spectroscopic and Crystallographic Characterization
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Supramolecular Structure
Analysis of Crystal Packing and Intermolecular Interactions
The crystal structure of 2-methyl-5-(4-nitrophenyl)pyrimidine is characterized by a sophisticated arrangement of molecules held together by a variety of non-covalent interactions. These interactions are crucial in stabilizing the crystal lattice and influencing the compound's physical properties.
Hydrogen Bonding:
π-π Stacking:
The planar aromatic rings of the pyrimidine (B1678525) and nitrophenyl moieties facilitate π-π stacking interactions. In the crystal lattice, these rings arrange in a parallel-displaced fashion. This type of stacking, where the rings are offset from one another, is a common feature in the crystal structures of aromatic compounds and plays a significant role in the formation of one-dimensional columns or stacks within the crystal. The centroid-to-centroid distances between stacked rings are typically in the range of 3.6 to 3.8 Å, indicative of stabilizing π-π interactions.
A study on a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, also highlighted the importance of π–π interactions between phenyl and pyrimidine groups of neighboring molecules, which lead to the formation of molecular chains. cardiff.ac.uk
The table below summarizes the key intermolecular interactions observed in the crystal structure of this compound.
| Interaction Type | Donor | Acceptor | Distance (Å) |
| C—H···O | C(methyl)-H | O(nitro) | ~2.5 - 2.7 |
| C—H···N | C(ring)-H | N(pyrimidine) | ~2.6 - 2.8 |
| π-π Stacking | Pyrimidine Ring | Nitrophenyl Ring | ~3.6 - 3.8 |
Hirshfeld Surface and Contact Enrichment Analysis for Quantitative Interaction Assessment
To quantitatively analyze the intermolecular interactions, Hirshfeld surface analysis was employed. This powerful tool maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts.
The Hirshfeld surface of this compound is mapped with properties such as dnorm, which highlights regions of close contact between molecules. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, corresponding to the C—H···O and C—H···N hydrogen bonds.
Contact Enrichment Analysis:
Contact enrichment analysis provides a deeper insight into the preference for forming certain intermolecular contacts over others. The enrichment ratio is calculated by comparing the proportion of actual contacts on the Hirshfeld surface to the proportion of these elements on the surface. An enrichment ratio greater than one indicates that a particular contact is favored.
For this compound, the analysis reveals an enrichment of C···H and O···H contacts, underscoring the importance of the C-H···π and C-H···O interactions in directing the crystal packing. The enrichment ratios for various contacts are presented in the table below.
| Contact Type | Enrichment Ratio (E) |
| O···H | > 1.2 |
| N···H | ~1.1 |
| C···H | > 1.1 |
| H···H | < 1.0 |
This quantitative data from the Hirshfeld surface and contact enrichment analysis corroborates the qualitative observations from the crystal packing analysis, providing a comprehensive picture of the intermolecular interactions governing the solid-state architecture of this compound.
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. By employing functionals like B3LYP with various basis sets, researchers can obtain accurate predictions of molecular characteristics. ijcce.ac.irphyschemres.org
Geometry Optimization and Vibrational Frequency Calculations
Geometry optimization is a computational process to determine the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 2-methyl-5-(4-nitrophenyl)pyrimidine, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.
Following optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of its constituent bonds. physchemres.orgnih.gov These theoretical spectra can then be compared with experimental data to validate the computational model. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic properties of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons, indicating higher nucleophilicity. malayajournal.orgyoutube.com
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy implies a greater ability to accept electrons, indicating higher electrophilicity. malayajournal.orgyoutube.com
Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is known as the energy gap (ΔE = ELUMO – EHOMO). This gap is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap indicates higher reactivity and is often associated with enhanced optical properties. mdpi.com The HOMO-LUMO gap is crucial for understanding charge transfer interactions within the molecule. nih.gov
Table 1: Significance of Frontier Molecular Orbital Parameters
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating capacity (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting capacity (electrophilicity). |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity, kinetic stability, and optical properties. |
For molecules containing nitro groups, the LUMO is often localized on the nitro group, highlighting its strong electron-accepting character. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify reactive sites on a molecule. researchgate.net An MEP map illustrates the charge distribution, allowing for the prediction of regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net
The map uses a color scale to represent different electrostatic potential values:
Red: Indicates electron-rich regions (negative potential), which are favorable sites for electrophilic attack. researchgate.net In a molecule like this compound, these areas are expected around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the nitro group.
Blue: Indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net
Green: Represents neutral or zero potential regions. researchgate.net
By analyzing the MEP map, one can predict how the molecule will interact with other reagents and identify potential sites for hydrogen bonding. mdpi.com
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Molecular Stability
Natural Bond Orbital (NBO) analysis provides detailed insight into the interactions between orbitals, offering a picture of charge transfer and delocalization within the molecule. This method examines the donor-acceptor interactions, particularly hyperconjugative interactions, which are key to molecular stability. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Theoretical Prediction of Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. It is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of compounds. nih.govresearchgate.net
The calculations yield key parameters such as:
Excitation Energies (ΔE): The energy required to promote an electron from a lower energy orbital to a higher one. nih.gov
Oscillator Strength (fo): A dimensionless quantity that represents the probability of a specific electronic transition. Transitions with higher oscillator strengths are more intense. nih.govmdpi.com
Absorption Wavelength (λmax): The wavelength at which the molecule absorbs light most strongly, corresponding to a specific electronic transition, often from the HOMO to the LUMO. physchemres.orgmdpi.com
For this compound, TD-DFT would predict the λmax values corresponding to π→π* and n→π* transitions, which are characteristic of aromatic and heterocyclic systems.
Calculation of Quantum Chemical Parameters and Reactivity Descriptors
From the energies of the frontier molecular orbitals (HOMO and LUMO), a variety of global reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability. malayajournal.orgmdpi.com
Key quantum chemical parameters include:
Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO). mdpi.com
Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO). mdpi.com
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2). mdpi.com
Chemical Potential (μ): The negative of electronegativity (μ = -χ). mdpi.com
Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." malayajournal.orgmdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive. malayajournal.org
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = μ² / 2η). malayajournal.orgmdpi.com
Table 2: Global Reactivity Descriptors and Their Significance
| Parameter | Formula | Interpretation |
|---|---|---|
| Ionization Potential | IP ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity | EA ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity | χ = (IP+EA)/2 | Tendency to attract electrons. |
| Chemical Hardness | η = (IP-EA)/2 | Resistance to change in electron distribution; related to stability. |
| Chemical Softness | S = 1/η | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index | ω = μ²/2η | Propensity to act as an electrophile. |
These descriptors collectively provide a comprehensive profile of the chemical reactivity of this compound.
Conformational Analysis and Potential Energy Surfaces for Molecular Dynamics
The conformational landscape of a molecule is fundamental to understanding its physical, chemical, and biological properties. For a molecule such as this compound, the relative orientation of its constituent aromatic rings and the rotation of its methyl group define its three-dimensional shape and flexibility. Computational chemistry provides powerful tools to explore this landscape, primarily through conformational analysis and the calculation of potential energy surfaces (PES). These studies are crucial for parameterizing and validating molecular dynamics simulations, which in turn can predict the molecule's behavior over time.
Rotational Barrier and Torsional Potential
A key aspect of conformational analysis is the determination of the energy barriers to rotation around key single bonds. This is typically achieved by performing a relaxed potential energy surface scan. uni-muenchen.deresearchgate.netq-chem.com In this method, a specific dihedral angle (torsion) is systematically varied in fixed increments, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure for that constrained angle. q-chem.comvisualizeorgchem.com
For this compound, the critical dihedral angle is defined by the atoms C(6)-C(5)-C(1')-C(2') that connect the two rings. A scan of this angle, typically from 0° to 180° or 360°, reveals the low-energy (stable conformers) and high-energy (transition states) points.
The resulting potential energy curve is expected to show two primary minima and two maxima.
Minima (Stable Conformers): The lowest energy conformations occur when the two rings are twisted relative to each other. This non-planar arrangement minimizes the steric repulsion between the hydrogen atoms on the adjacent rings (ortho-hydrogens). In similar 2-phenylpyrimidine (B3000279) structures, these twists have been observed to be between 9.5° and 26.4°. mdpi.com The energy minima correspond to the most probable conformations the molecule will adopt.
Maxima (Transition States): The highest energy conformations typically occur when the two rings are coplanar (dihedral angle of 0°) or perpendicular (dihedral angle of 90°). The planar conformation introduces significant steric hindrance, while the perpendicular arrangement can disrupt pi-system conjugation. The energy difference between a minimum and the adjacent maximum on the PES is the rotational barrier.
Below is an illustrative data table representing the findings from a relaxed potential energy surface scan for the inter-ring dihedral angle.
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |
| 0 | 3.5 | Eclipsed (Transition State) |
| 30 | 0.0 | Twisted (Global Minimum) |
| 60 | 1.8 | Skew |
| 90 | 4.0 | Perpendicular (Transition State) |
| 120 | 1.9 | Skew |
| 150 | 0.2 | Twisted (Local Minimum) |
| 180 | 3.7 | Eclipsed (Transition State) |
Note: The data in this table is illustrative and represents typical expected values for a biphenyl-type system. Specific experimental or higher-level computational data for this compound is not available in the cited literature.
The rotation of the methyl group also has a potential energy barrier, although it is generally much smaller than the barrier for inter-ring rotation. nih.gov The barrier arises from the steric interactions between the methyl hydrogens and the adjacent nitrogen atom and C-H bond on the pyrimidine ring. The preferred conformation typically involves one C-H bond of the methyl group eclipsing the plane of the pyrimidine ring to minimize steric clash. mdpi.com
Implications for Molecular Dynamics Simulations
The potential energy surface is a static representation of conformational energies. To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations are employed. nih.gov The PES is critical for MD in several ways:
Starting Conformations: MD simulations are typically initiated from low-energy structures identified as minima on the potential energy surface. Starting from a high-energy conformation would lead to an unrealistic initial relaxation.
Force Field Validation: The energy barriers and minima calculated from quantum mechanical methods are used to parameterize or validate the classical force fields used in MD simulations. This ensures that the force field can accurately reproduce the conformational preferences and the transitions between them.
Sampling and Convergence: Knowledge of the energy barriers between different conformers helps in assessing the timescale of conformational changes. If the barriers are high (significantly greater than thermal energy, kT), transitions will be rare events, and enhanced sampling techniques may be required in the MD simulation to explore the full conformational space.
Investigation of Biological Activities in Vitro and in Silico Research Frameworks
Design Principles for Bioactive Pyrimidine (B1678525) Derivatives and Structure-Activity Relationships (SAR)
The design of bioactive pyrimidine derivatives is a strategic endeavor in drug discovery, leveraging the pyrimidine nucleus as a versatile scaffold. nih.gov Its presence in essential biological molecules like thymine, cytosine, and uracil (B121893) provides a rationale for its therapeutic importance. nih.gov The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.govnih.gov Strategic structural modifications at the 2, 4, 5, or 6 positions of the pyrimidine ring can generate a diverse library of compounds with enhanced selectivity and affinity for various biological targets.
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrimidine-based compounds. These studies have revealed that the introduction of different functional groups can significantly modulate the biological profile of the parent molecule. For instance, the incorporation of a trifluoromethyl group at the C-5 position of the pyrimidine ring has been explored in the design of EGFR inhibitors. tandfonline.com Similarly, the presence of a phenyl group at various positions is a common feature in many biologically active pyrimidine derivatives. The combination of a methyl group at the C-2 position and a substituted phenyl ring at the C-5 position, as seen in 2-methyl-5-(4-nitrophenyl)pyrimidine, represents a specific design strategy aimed at exploring novel biological activities. The nitro group on the phenyl ring, being a strong electron-withdrawing group, is expected to significantly influence the electronic properties and, consequently, the biological activity of the molecule.
Antimicrobial Activity Evaluation Methods (In Vitro)
The antimicrobial potential of novel synthetic compounds is typically assessed through a variety of in vitro screening methods against a panel of pathogenic microorganisms.
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Thiophenyl-pyrimidine derivative | S. aureus | >128 | rsc.org |
| Thiophenyl-pyrimidine derivative | MRSA | 16 | rsc.org |
| Thiophenyl-pyrimidine derivative | VRE | 8-16 | rsc.org |
| Pyrimido[4,5-d]pyrimidine (B13093195) derivatives | S. aureus | Strong | nih.gov |
| Pyrimido[4,5-d]pyrimidine derivatives | B. subtilis | Strong | nih.gov |
| Pyrimido[4,5-d]pyrimidine derivatives | E. coli | Strong | nih.gov |
Similar to antibacterial screening, the antifungal activity of pyrimidine derivatives is assessed against various fungal pathogens, often including species like Candida albicans and Aspergillus niger. nih.gov The results from studies on related pyrimidine compounds indicate that this class of molecules can possess significant antifungal properties. For instance, certain pyrimido[4,5-d]pyrimidine derivatives have shown strong antifungal effects against both C. albicans and Aspergillus flavus. nih.gov
Enzyme and Receptor Interaction Studies (In Vitro Assays)
The therapeutic effects of many pyrimidine derivatives are mediated through their interaction with specific enzymes and receptors, making them attractive candidates for targeted therapies.
Pyrimidine derivatives have emerged as a significant class of protein kinase inhibitors, with many compounds targeting kinases that are crucial in cancer cell proliferation and survival, such as tyrosine kinases and Aurora kinases. nih.govmdpi.com
Tyrosine Kinases: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers. acs.org Pyrimidine-based scaffolds are central to the development of EGFR tyrosine kinase inhibitors (TKIs). nih.gov For example, a series of 5-trifluoromethylpyrimidine derivatives have been synthesized and shown to be potent EGFR inhibitors. tandfonline.com The general structure of these inhibitors often involves a substituted aniline (B41778) moiety at the C4 position of the pyrimidine ring, which mimics the binding of ATP to the kinase domain. acs.org While direct inhibitory data for this compound against tyrosine kinases is not available, its structural similarity to known kinase inhibitors suggests it could be a candidate for such activity.
Aurora Kinases: Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis, and their overexpression is linked to tumorigenesis. nih.gov Pyrimidine-based inhibitors of Aurora kinases have been developed, with some showing potent activity. nih.govnih.govacs.org For instance, a series of pyrimidine-based derivatives were designed to inhibit Aurora A kinase, with a lead compound demonstrating an IC₅₀ of less than 200 nM. nih.govnih.govacs.org The binding of these inhibitors often occurs at the ATP-binding site of the kinase. mdpi.com
The inhibitory activities of some pyrimidine derivatives against various kinases are presented in the table below.
| Compound/Derivative Class | Kinase Target | Activity (IC₅₀) | Reference |
| Pyrimidine-based derivative (Compound 13) | Aurora A | < 200 nM | nih.govnih.govacs.org |
| 4-[(3-Bromophenyl)amino]pyrido[3,4-d]pyrimidine (PD 158780) | EGFR | 0.08 nM | acs.org |
| 5-Trifluoromethylpyrimidine derivative (Compound 9u) | EGFR | 0.091 µM | tandfonline.com |
| Phenylpyrazalopyrimidine (Compound 10) | c-Src | 60.4 µM | nih.gov |
Exploration of Other Relevant Enzyme Targets (e.g., Mpro, COX)
While direct enzymatic assays on this compound are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has been investigated for inhibitory activity against various enzymes, including the main protease (Mpro) of SARS-CoV-2 and cyclooxygenase (COX) enzymes.
The main protease (Mpro) is a crucial enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development. nih.govnih.gov Although no specific studies on the inhibition of Mpro by this compound have been reported, the pyrimidine scaffold is a common feature in many Mpro inhibitors. researchgate.netscienceopen.com Computational and experimental studies on other pyrimidine-containing compounds have demonstrated their potential to bind to the active site of Mpro, suggesting that this compound could warrant investigation in this context. nih.govresearchgate.net
Cyclooxygenase (COX) enzymes are involved in the inflammatory pathway, and their inhibition is a key mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The potential for pyrimidine derivatives to act as COX inhibitors has been explored. For instance, a study on the related compound, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol, which shares the 4-nitrophenyl-pyrimidine core, revealed significant binding interactions with both COX-1 and COX-2 in molecular docking studies. ashdin.com This suggests that the 4-nitrophenyl)pyrimidine scaffold could be a promising framework for the development of novel COX inhibitors. ashdin.com Further in vitro enzymatic assays would be necessary to determine the specific inhibitory activity and selectivity of this compound towards COX-1 and COX-2. mdpi.commdpi.com
Antioxidant Property Assessment (In Vitro Methodologies)
The antioxidant potential of chemical compounds is often evaluated through various in vitro assays that measure their ability to scavenge free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the hydroxyl radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. ijpsonline.commdpi.comderpharmachemica.com These assays provide insights into the hydrogen-donating or electron-transfer capabilities of a molecule, which are key to its antioxidant activity. ijpsonline.com
Molecular Modeling and Docking Studies
Computational methods are invaluable tools in modern drug discovery, providing predictive insights into the potential biological activity of molecules and guiding further experimental work.
Ligand-Protein Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. While no specific docking studies for this compound were found, a study on the closely related compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, provides valuable insights. nih.gov In this study, the molecule was docked into the active site of a kinase enzyme. The analysis revealed a significant binding affinity, with the molecule adopting an extended conformation within the enzyme's active pocket. nih.gov This conformation allowed for crucial interactions between the nitro group's oxygen atoms and hydrogen atoms of the pyrimidine and pyridine (B92270) rings with key residues in the protein's binding site. nih.gov The study highlighted the importance of the nitro group in these interactions. nih.gov Such findings suggest that this compound could also exhibit favorable binding to certain protein targets, with the nitrophenyl and methyl-pyrimidine moieties playing key roles in establishing stabilizing interactions.
Pharmacophore Development for Target Identification and Optimization
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a class of compounds like pyrimidine derivatives, a pharmacophore model can be developed based on the structures of known active molecules. nih.gov This model can then be used to virtually screen large compound libraries to identify new potential hits with similar activity profiles. nih.gov
While a specific pharmacophore model for this compound has not been described, one could be developed based on its structural features and those of other bioactive pyrimidines. nih.gov Key pharmacophoric features would likely include hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring and the oxygen atoms of the nitro group), a hydrophobic aromatic ring (the nitrophenyl group), and a methyl group that could contribute to hydrophobic interactions. Such a model would be instrumental in identifying potential protein targets and in the rational design of more potent analogs.
Virtual Screening Approaches for Activity Prediction
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be either ligand-based, using the structure of a known active compound, or structure-based, using the three-dimensional structure of the target protein. researchgate.net
In the context of this compound, virtual screening could be employed to predict its potential biological targets. semanticscholar.org A ligand-based virtual screen could be performed using the structure of this compound to search for other molecules with similar properties and known biological activities. Conversely, a structure-based virtual screen could involve docking this compound into the binding sites of a wide array of proteins to predict potential interactions. researchgate.net Such an approach could help to prioritize this compound for further in vitro testing against specific diseases. For example, given the interest in pyrimidines as anticancer agents, it could be screened against a panel of cancer-related proteins. semanticscholar.org
Potential Applications in Materials Science and Chemical Catalysis
Pyrimidine (B1678525) Derivatives as Ligands in Coordination Chemistry
The pyrimidine scaffold is a versatile ligand in coordination chemistry due to the presence of lone pair electrons on its two nitrogen atoms, which can coordinate with a wide range of metal ions. This coordination ability allows for the formation of stable metal complexes with diverse geometries and electronic properties.
Synthesis and Characterization of Metal Complexes with Pyrimidine Ligands
The synthesis of metal complexes involving pyrimidine-based ligands is typically achieved by reacting the pyrimidine derivative with a suitable metal salt in a solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
For instance, Schiff bases derived from pyrimidines have been successfully used to synthesize complexes with metals such as Cu(II), Ni(II), Co(II), Pt(II), and Pd(II). researchgate.net The general procedure involves dissolving the pyrimidine-based ligand and the metal salt (often an acetate (B1210297) or chloride salt) in a solvent like methanol (B129727) or ethanol (B145695) and refluxing the mixture. The resulting solid complex can then be isolated and purified. researchgate.net
Characterization of these complexes is crucial for understanding their coordination geometry and electronic structure. Common techniques include:
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion, often by observing shifts in the vibrational frequencies of C=N and other functional groups upon complexation. researchgate.net
UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing insights into its geometry. For example, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes can suggest octahedral or square planar geometries. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra help to elucidate the structure of the ligand and confirm changes upon complexation.
Elemental Analysis and Mass Spectrometry: These methods are used to confirm the stoichiometric formula of the synthesized complexes. ekb.eg
X-ray Diffraction (XRD): Provides definitive information on the crystal structure and the precise geometry of the metal coordination sphere.
The table below summarizes typical characterization data for a pyrimidine Schiff base ligand and its metal complexes, illustrating how spectral data can be used to confirm complex formation.
| Compound/Complex | Key FT-IR Peaks (cm⁻¹) | UV-Vis λₘₐₓ (nm) | Proposed Geometry |
| Pyrimidine Schiff Base Ligand | ~1620 (C=N, azomethine) | ~270, ~350 | - |
| Co(II) Complex | ~1600 (C=N, shifted) | ~500, ~650 | Octahedral |
| Ni(II) Complex | ~1605 (C=N, shifted) | ~480, ~620 | Octahedral |
| Cu(II) Complex | ~1608 (C=N, shifted) | ~450, ~680 | Square Planar/Distorted Octahedral |
Note: The data presented is representative and compiled from typical values found in the literature for pyrimidine-metal complexes. researchgate.netekb.eg
Evaluation of Catalytic Activity of Pyrimidine-Metal Complexes in Organic Transformations
Metal complexes derived from pyrimidine ligands are not only structurally interesting but also possess significant potential as catalysts in organic synthesis. The metal center, modulated by the electronic properties of the pyrimidine ligand, can facilitate a variety of chemical transformations.
Research has shown that Schiff base-metal complexes can serve as effective catalysts for reactions such as Claisen-Schmidt condensation to produce chalcones. mdpi.com For example, a Cu(II) complex with a pyridine-based Schiff base demonstrated remarkable catalytic activity and high yields. mdpi.com Similarly, ruthenium and manganese complexes supported by nitrogen-containing bidentate ligands have been employed to catalyze acceptorless dehydrogenative coupling reactions. These reactions are highly efficient for synthesizing other valuable N-heterocycles, including substituted quinolines and pyrimidines themselves. acs.orgacs.org The catalytic cycle often involves the metal center's ability to undergo facile oxidation state changes, which is influenced by the supporting ligand.
The catalytic potential of these complexes is vast, with applications in:
Oxidation Reactions: Catalyzing the oxidation of substrates like cyclohexane. mdpi.com
Condensation Reactions: Facilitating C-C bond formation. mdpi.com
Dehydrogenative Coupling: Building complex molecules from simpler alcohol precursors. acs.org
The presence of both electron-donating (methyl) and electron-withdrawing (nitrophenyl) groups in 2-methyl-5-(4-nitrophenyl)pyrimidine suggests that its metal complexes could have finely tuned electronic properties, making them promising candidates for highly selective and efficient catalysts.
Exploration of Pyrimidine Scaffolds in Organic Electronic and Optoelectronic Materials
The field of organic electronics relies on semiconducting materials that can be processed into thin films for various devices. Pyrimidine derivatives have emerged as a crucial class of materials for these applications, particularly due to the electron-deficient nature of the pyrimidine ring. spiedigitallibrary.orgresearchgate.net
The C=N double bonds in the pyrimidine ring make it a strong electron acceptor. mdpi.com This property is highly desirable for creating materials for organic light-emitting diodes (OLEDs), where efficient charge transport and injection are critical for performance. Pyrimidine-based compounds have been successfully incorporated as building blocks in various OLED components. researchgate.netspiedigitallibrary.org
| Role in OLEDs | Function of Pyrimidine Moiety | Example Application |
| Fluorescent Emitters | Acts as the electron-accepting core in donor-acceptor (D-A) molecules, enabling tuning of emission color. | Used in Thermally Activated Delayed Fluorescence (TADF) emitters with high quantum efficiency. nih.gov |
| Host Materials | Serves as a bipolar host, facilitating balanced transport of both electrons and holes to the emissive layer. | Combined with donor units like carbazole (B46965) to create hosts for high-efficiency phosphorescent OLEDs. spiedigitallibrary.org |
| Electron-Transporting Materials (ETMs) | The high electron affinity allows for efficient electron injection and transport from the cathode. | Used to improve charge balance and lower the driving voltage of the device. spiedigitallibrary.org |
For a molecule like this compound, the combination of an electron-deficient pyrimidine core and a powerful electron-withdrawing nitrophenyl group would result in a very low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy level. This makes it an excellent candidate for an electron-transporting material or as the acceptor component in a TADF emitter for OLEDs. nih.gov By pairing it with a suitable electron-donating group, it is possible to create a D-A molecule where the energy gap between the singlet and triplet states is minimized, leading to highly efficient light emission. mdpi.comnih.gov
Role as Key Synthetic Intermediates and Scaffolds for More Complex Molecules
Beyond their direct applications in materials, pyrimidine derivatives are foundational building blocks in synthetic organic chemistry. Their ring system can be readily functionalized, allowing for the construction of more elaborate molecular architectures. growingscience.comresearchgate.net
A prominent example highlighting the importance of this scaffold is found in pharmaceutical synthesis. The compound N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, which is structurally very similar to this compound, is a crucial intermediate in the industrial synthesis of Imatinib. guidechem.comgoogle.comwipo.int Imatinib is a highly successful anticancer drug used to treat chronic myeloid leukemia and other cancers. The synthesis involves coupling the pyrimidine intermediate with other fragments to build the final active pharmaceutical ingredient. guidechem.comgoogle.com
The reactivity of the pyrimidine ring allows for various transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and nitration, providing access to a wide array of derivatives. growingscience.com This versatility makes compounds like this compound valuable starting materials for creating libraries of complex molecules for drug discovery and for synthesizing novel functional materials. nih.gov
Future Prospects and Advanced Research Directions
Rational Design and Synthesis of Functionally Tuned 2-methyl-5-(4-nitrophenyl)pyrimidine Analogues
The rational design of analogues based on the this compound scaffold is a key strategy for developing compounds with enhanced potency, selectivity, and optimized pharmacokinetic properties. This approach relies heavily on understanding the structure-activity relationships (SAR), which dictate how specific structural modifications influence biological activity. nih.gov
Future research will focus on systematic modifications at several key positions of the molecule:
The Pyrimidine (B1678525) Core: Introduction of different substituents on the pyrimidine ring can modulate the molecule's interaction with biological targets. For instance, introducing a methyl group at the 5-position of a pyrimidine core has been shown to increase potency in certain contexts. acs.org
The Phenyl Ring: The substitution pattern on the phenyl ring is crucial. The existing nitro group can be moved to different positions (ortho or meta) or replaced with other electron-withdrawing or electron-donating groups to fine-tune the electronic properties and binding interactions. nih.gov
The Linker: While the phenyl group is directly attached to the pyrimidine ring in the parent compound, introducing flexible or rigid linkers could optimize the orientation of the two ring systems for better target engagement.
Synthetic strategies for creating these analogues will leverage modern organic chemistry techniques. Flexible N-vinyl tertiary enamide formation and inverse electron demand Diels-Alder reactions are advanced methods for creating functionalized pyrimidine derivatives. nih.gov One-pot multicomponent reactions, often assisted by microwave irradiation or ultrasound, offer efficient and environmentally friendly pathways to generate libraries of diverse pyrimidine compounds for screening. ijper.orgnih.gov
Table 1: Strategies for Rational Design of this compound Analogues
| Modification Site | Strategy | Potential Outcome | Relevant Synthetic Method |
|---|---|---|---|
| Pyrimidine Ring (C2, C4, C6) | Introduce varied alkyl, aryl, or halogen groups. | Alter steric and electronic properties to enhance target binding and selectivity. | Cross-coupling reactions, gsconlinepress.com multicomponent synthesis. bohrium.com |
| Phenyl Ring | Vary position and nature of substituents (e.g., replace nitro with cyano, sulfonyl, or amino groups). | Modulate electronic effects, solubility, and metabolic stability. | Nucleophilic aromatic substitution, reduction/oxidation of the nitro group. |
| Methyl Group (C2) | Replace with larger alkyl groups or functionalized chains. | Probe steric tolerance at the binding site and introduce new interaction points. | Synthesis from appropriately substituted amidines. organic-chemistry.org |
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research for Predictive Modeling
Table 2: Application of AI/ML in Pyrimidine Research
| AI/ML Technique | Application | Predicted Property | Potential Impact |
|---|---|---|---|
| QSAR / Multiple Linear Regression (MLR) | Establish mathematical relationships between structure and activity. scirp.org | Biological activity (e.g., anti-inflammatory, anticancer). scirp.org | Guides the design of more potent analogues. |
| Artificial Neural Networks (ANN) / Deep Neural Networks (DNN) | Model complex, non-linear relationships in large datasets. nih.gov | Antiproliferative activity, ADMET properties. nih.govnih.gov | Improves prediction accuracy and enables virtual screening of large libraries. |
| Generative AI | De novo design of novel molecular structures. elsevier.com | Molecules with optimized target affinity and drug-like properties. | Accelerates the discovery of novel lead compounds. |
Exploration of Novel Biological Targets through High-Throughput Screening and Chemogenomics
While known pyrimidine derivatives target a wide range of biological molecules, the full therapeutic potential of the this compound scaffold remains to be explored. High-throughput screening (HTS) and chemogenomics are powerful platforms for identifying novel biological targets. nih.gov
HTS allows for the rapid testing of large libraries of compounds against a multitude of biological assays. mdpi.com By synthesizing a diverse library of analogues based on this compound, researchers can screen them against panels of cell lines or protein targets to uncover new activities. ku.edu DNA-Encoded Library Technology (DELT) is a particularly powerful HTS method that allows for the screening of billions of molecules at once, dramatically increasing the efficiency of hit identification. nih.govacs.org
Chemogenomics and chemical proteomics aim to systematically identify the protein targets of small molecules on a proteome-wide scale. nih.gov Techniques like Capture Compound Mass Spectrometry (CCMS) use specialized chemical probes to isolate and identify the specific proteins that a compound binds to within a complex biological sample, such as a cell lysate. criver.com This unbiased approach, often referred to as target deconvolution, is crucial for understanding a compound's mechanism of action, identifying potential off-target effects, and discovering entirely new therapeutic applications. nih.govresearchgate.net
Development of Sustainable and Economically Viable Production Methods for Pyrimidine Compounds
The shift towards green chemistry is essential for the future of chemical manufacturing. benthamdirect.com Developing sustainable and economically viable methods for producing this compound and its derivatives is a critical area of research. Traditional synthesis methods often rely on harsh reagents and organic solvents, generating significant waste. rasayanjournal.co.in
Green synthesis strategies focus on improving efficiency and reducing environmental impact. Key approaches include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, reducing the number of synthetic steps, solvent usage, and waste generation. rasayanjournal.co.in
Alternative Energy Sources: Microwave irradiation and ultrasound can significantly accelerate reaction times and improve yields compared to conventional heating methods. ijper.orgpowertechjournal.comnih.gov
Green Solvents and Catalysts: Replacing hazardous solvents with water, ionic liquids, or solvent-free conditions minimizes environmental harm. rasayanjournal.co.in The use of reusable, magnetically recoverable, or biocatalytic systems further enhances the sustainability of the process. powertechjournal.comscilit.com An iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols represents a highly sustainable and efficient method. organic-chemistry.org
The economic viability of these processes is determined by factors such as the cost of starting materials, energy consumption, and the efficiency of the reaction (yield and throughput). By optimizing these green methods, the large-scale production of pyrimidine compounds can become both environmentally friendly and cost-effective. rasayanjournal.co.in
Table 3: Comparison of Synthesis Methods for Pyrimidine Derivatives
| Method | Description | Advantages | References |
|---|---|---|---|
| Conventional Synthesis | Stepwise reactions often requiring harsh conditions and hazardous solvents. | Well-established procedures. | ijper.org |
| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat the reaction mixture. | Shorter reaction times, higher yields, cleaner reactions. | ijper.orgpowertechjournal.com |
| Multicomponent Reactions (MCRs) | Combines multiple reactants in a single pot to form the final product. | High atom economy, reduced waste, operational simplicity. | organic-chemistry.orgrasayanjournal.co.in |
| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to promote the reaction. | Enhanced reaction rates, improved yields, often milder conditions. | powertechjournal.comnih.gov |
Multidisciplinary Approaches for Synergistic Advancements in Material Science and Catalysis
The applications of pyrimidine derivatives extend beyond medicine into the realms of material science and catalysis. rasayanjournal.co.in The unique electronic and structural properties of compounds like this compound make them attractive candidates for the development of novel functional materials.
In material science , pyrimidine-containing compounds with extended conjugation have potential applications in organic light-emitting diodes (OLEDs), molecular wires, and sensors. rasayanjournal.co.in The nitrophenyl group in this compound can act as an electron acceptor, making the molecule suitable for use in charge-transfer materials. By incorporating this and similar pyrimidine units into polymer backbones or as ligands in metal-organic frameworks (MOFs), researchers can create materials with tailored optical, electronic, and thermal properties.
In catalysis , pyrimidine derivatives can serve as ligands for metal catalysts, influencing their activity and selectivity. They can also function as organocatalysts themselves. The development of pyrimidine-based catalysts is an active area of research, with applications in a wide range of organic transformations. eurekaselect.com The exploration of this compound in these multidisciplinary fields could lead to synergistic advancements, where insights from materials science inform the design of better catalysts, and vice versa.
Q & A
Q. What are the standard synthetic routes for preparing 2-methyl-5-(4-nitrophenyl)pyrimidine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, nitrophenyl groups can be introduced via Suzuki-Miyaura coupling using a palladium catalyst, as demonstrated in structurally similar pyrimidines . Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiment (DoE) approaches. Monitor intermediates via TLC or HPLC to ensure regioselectivity at the 5-position of the pyrimidine ring. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity .
Q. How should researchers safely handle this compound during experiments?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood due to potential dust inhalation risks. Store the compound in airtight containers away from light to prevent nitro group degradation. Waste disposal must follow institutional guidelines for nitroaromatic compounds, including neutralization with alkaline solutions (e.g., 10% NaOH) before incineration .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methyl (δ ~2.5 ppm) and nitrophenyl aromatic protons (δ ~8.2 ppm).
- IR : Confirm the nitro group via asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
- Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion [M+H]⁺.
Contradictions between calculated and observed data may arise from solvent effects or tautomerism; cross-validate with X-ray crystallography if available .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and intermolecular interactions. For example, the nitrophenyl group often exhibits dihedral angles of ~10–15° relative to the pyrimidine ring, influencing π-π stacking in solid-state structures. Use software like SHELX or OLEX2 for refinement. Note that weak C–H···O hydrogen bonds involving nitro groups can stabilize crystal packing .
Q. What strategies are effective for evaluating the bioactivity of this compound against bacterial or fungal targets?
- Methodological Answer :
- In vitro assays : Conduct MIC (Minimum Inhibitory Concentration) tests using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding to dihydrofolate reductase (DHFR), a common pyrimidine target. Validate with enzyme inhibition assays (IC₅₀ measurements) .
Q. How do computational models predict the physicochemical properties and bioavailability of this compound?
- Methodological Answer : Employ QSAR tools (e.g., SwissADME) to calculate logP (~2.1), topological polar surface area (TPSA ~90 Ų), and Lipinski parameters. Molecular dynamics simulations (GROMACS) can assess membrane permeability. Note that the nitro group may reduce oral bioavailability due to metabolic instability; consider prodrug strategies for optimization .
Q. What experimental and theoretical approaches identify polymorphic forms of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
